Linagliptin Impurity

Description

Role of Impurity Characterization in Drug Substance Quality Control

Impurity characterization serves as the first line of defense against compromised drug safety, particularly for molecules like linagliptin with multiple synthetic intermediates and stereochemical variations. During synthesis, linagliptin may acquire organic impurities such as unreacted starting materials (e.g., 2-cyanobenzaldehyde), by-products from side reactions (e.g., dimeric adducts), or degradation products formed under stress conditions (e.g., hydrolyzed quinazoline derivatives). Inorganic impurities, including residual catalysts like palladium from cross-coupling reactions, also require vigilant monitoring.

Chromatographic methods dominate linagliptin impurity analysis. High-performance liquid chromatography (HPLC) with ultraviolet detection achieves baseline separation of linagliptin from its structurally similar impurities, with a typical detection limit of 0.01% for major degradants. Liquid chromatography-mass spectrometry (LC-MS) provides unparalleled specificity for identifying trace impurities at concentrations as low as 0.001%, enabling structural elucidation of unknown species through fragmentation patterns. For instance, LC-MS/MS has been instrumental in characterizing oxidation products of linagliptin’s aminopiperidine moiety, which form under accelerated stability testing conditions.

Table 1: Analytical Techniques for this compound Profiling

| Technique | Detection Limit | Key Application | Regulatory Alignment |

|---|---|---|---|

| HPLC-UV | 0.01% | Quantification of known degradants | ICH Q3A Identification |

| LC-MS/MS | 0.001% | Structural analysis of unknown impurities | ICH Q3B Qualification |

| ICP-MS | 0.1 ppm | Heavy metal residue detection | ICH Q3D Elemental Control |

| Headspace GC-FID | 50 ppm | Residual solvent monitoring | ICH Q3C Residual Solvents |

Regulatory Framework for this compound Identification (ICH Q3A-Q3D)

The ICH Q3 series provides a hierarchical structure for impurity control, with specific implications for linagliptin manufacturing:

- ICH Q3A(R2) : Establishes thresholds for organic impurities in drug substances. For linagliptin, the reporting threshold is 0.05%, identification threshold 0.10%, and qualification threshold 0.15%. Impurities exceeding these limits require toxicological evaluation, particularly for genotoxic potential.

- ICH Q3B(R2) : Guides degradation studies, mandating forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. Linagliptin shows particular sensitivity to oxidation, generating N-oxide derivatives detectable via HPLC with relative retention times of 1.3–1.5.

- ICH Q3C(R8) : Limits residual solvents classified by risk. Linagliptin synthesis employs Class 3 solvents like ethanol (≤5000 ppm) and Class 2 solvents such as tetrahydrofuran (≤720 ppm).

- ICH Q3D : Controls elemental impurities, requiring inductively coupled plasma mass spectrometry (ICP-MS) to verify linagliptin’s palladium content remains below the permitted daily exposure of 10 µg/day for oral medications.

Figure 1: ICH Q3A Decision Tree for this compound Control

Impurity Detected →

├─ Below 0.05%: No action (Reporting Threshold)

├─ 0.05–0.10%: Report in specifications

├─ 0.10–0.15%: Identify structure (LC-MS/NMR)

└─ Above 0.15%: Conduct toxicology studies (Qualification Threshold)

The interplay between analytical capability and regulatory compliance is exemplified in linagliptin’s impurity profile. A 2024 study demonstrated that combining ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight MS reduced method runtime by 40% compared to conventional HPLC while maintaining compliance with ICH sensitivity requirements. This advancement supports real-time process monitoring during linagliptin synthesis, enabling rapid corrective actions when impurity levels approach threshold limits.

Properties

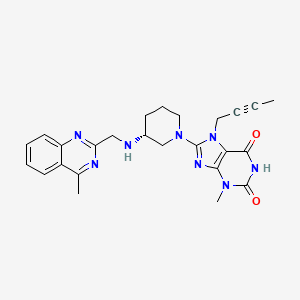

Molecular Formula |

C25H28N8O2 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |

InChI Key |

CJSMBPROUPCCLX-QGZVFWFLSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Linagliptin Impurities

Process-Related Impurities Preparation and Characterization

A detailed study on linagliptin process-related impurities was conducted during process development, where five new impurities were detected by high-performance liquid chromatography (HPLC) with concentrations ranging from 0.15% to 0.5%.

Synthetic Route and Impurity Formation

- The impurities were identified by liquid chromatographic mass spectrometry (LC-MS) and their structures were predicted based on molecular weight data.

- The synthesis involved key intermediates and reagents such as ethanolamine, tetrahydrofuran (THF), and starting materials labeled as compounds 9, 10, 11, 12, 13, etc.

- Impurity 2 formed as a by-product due to incomplete aminolysis using 10 equivalents of ethanolamine.

- Impurity 3 resulted from hydrolysis of impurity 2 in the presence of water/THF solvent.

- Impurity 4 formed by reaction of the linagliptin moiety with starting material 13 or impurity 2.

- Impurity 5 originated from incomplete conversion of intermediate 11, which remained in intermediate 13 and reacted with ethanolamine during aminolysis.

- Similarly, incomplete conversion of intermediate 10 led to residual 10 in intermediate 11, contributing to impurity formation.

Purification Techniques

- Due to the difficulty in controlling impurities, advanced purification methods were suggested, including continuous-flow processes, organic solvent nanofiltration (OSN), molecularly imprinted membranes for OSN, and counter current chromatography (CCC).

Summary Table of Process-Related Impurities

| Impurity Number | Formation Step | Key Reactants/Involved Intermediates | Formation Mechanism | Purification Notes |

|---|---|---|---|---|

| 2 | Aminolysis | Ethanolamine, incomplete reaction | By-product from incomplete aminolysis | Requires control of aminolysis conditions |

| 3 | Hydrolysis of impurity 2 | Impurity 2, water/THF | Hydrolysis in aqueous/THF medium | Control moisture content |

| 4 | Reaction with linagliptin moiety | Linagliptin moiety, compound 13 or 2 | Condensation side reaction | Purification by chromatography |

| 5 | Incomplete intermediate conversion | Residual intermediate 11, ethanolamine | Reaction of residual intermediate | Process optimization to reduce residuals |

Preparation of Linagliptin Dimer Impurity

A patent (CN113968876A) describes a preparation method specifically for the linagliptin dimer impurity.

Synthetic Approach

- The method involves controlled reaction conditions to promote dimerization of linagliptin molecules.

- The process uses solvents such as dichloromethane, acetonitrile, methanol, and tetrahydrofuran.

- Acidic conditions with reagents like hydrochloric acid, acetic acid, or oxalic acid are applied to facilitate dimer formation.

- The reaction is typically performed under stirring, controlled temperature, and followed by filtration and drying steps.

- The patent emphasizes controlling parameters such as solvent mixture, acid concentration, temperature, and reaction time to optimize dimer impurity yield and purity.

General Procedure Outline

| Step | Description |

|---|---|

| Dissolution | Linagliptin dissolved in mixed solvent system (e.g., dichloromethane/methanol) |

| Acid Addition | Controlled addition of acid (e.g., hydrochloric acid) to initiate dimerization |

| Reaction | Stirring at controlled temperature for specific time (e.g., hours) |

| Isolation | Filtration to separate solid dimer impurity |

| Purification | Washing with solvents and vacuum drying |

Key Reaction Parameters

| Parameter | Typical Range/Condition |

|---|---|

| Solvent system | Dichloromethane, methanol, tetrahydrofuran mixtures |

| Acid concentration | Low to moderate (acid type dependent) |

| Temperature | Ambient to mild heating (e.g., 20–50°C) |

| Reaction time | Several hours (e.g., 2–6 hours) |

Analytical Characterization Supporting Preparation

- The impurities synthesized were confirmed by spectral analysis including NMR and mass spectrometry.

- Retention times in HPLC matched those detected in process samples, confirming the identity of synthesized impurities.

- The dimer impurity preparation method includes quality control by chromatographic purity and spectral confirmation as per patent descriptions.

Chemical Reactions Analysis

Identified Impurities

Research has identified multiple process-related impurities associated with linagliptin synthesis. Notably, five new impurities were detected during high-performance liquid chromatography (HPLC) analysis, with their formation attributed to specific reaction pathways:

-

Impurity 1 : Formed from incomplete aminolysis when ethanolamine reacts with linagliptin intermediates.

-

Impurity 2 : Resulting from hydrolysis of Impurity 1 in the presence of water and tetrahydrofuran.

-

Impurity 3 : Generated from the reaction between linagliptin moiety and remaining intermediates.

-

Impurity 4 : Formed during condensation reactions that do not go to completion.

-

Impurity 5 : Resulting from residual intermediates reacting with ethanolamine in subsequent steps .

Reaction Pathways

The following table summarizes key reaction pathways leading to the formation of linagliptin impurities:

| Impurity | Reaction Type | Key Reactants | By-products |

|---|---|---|---|

| Impurity 1 | Aminolysis | Linagliptin, Ethanolamine | Unreacted intermediates |

| Impurity 2 | Hydrolysis | Impurity 1, Water, Tetrahydrofuran | - |

| Impurity 3 | Reaction with Intermediates | Linagliptin moiety, Intermediates | - |

| Impurity 4 | Condensation | Intermediates | Unreacted starting materials |

| Impurity 5 | Secondary Aminolysis | Residual Intermediates, Ethanolamine | - |

Stability Analysis

Linagliptin is susceptible to degradation under various conditions, which can lead to the formation of additional impurities. Stability studies have shown that exposure to acid and oxidative conditions significantly affects linagliptin stability:

-

Acidic Degradation : Up to 16.42% degradation observed after exposure to acidic conditions at elevated temperatures.

-

Oxidative Degradation : A notable degradation of approximately 35.86% was recorded under oxidative stress, resulting in several new impurities .

Degradation Products

The degradation products formed under stress conditions were identified using advanced chromatographic techniques, revealing specific retention times that correspond to various impurities:

| Condition | Degradation (%) | Key Impurities Identified |

|---|---|---|

| Acidic Hydrolysis | 16.42 | AD1 (Retention time: 7.008 min) |

| Oxidative Stress | 35.86 | OX1 (Retention time: 6.205 min) |

Chromatographic Methods

Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have been employed for impurity identification and quantification:

-

HPLC methods have demonstrated high sensitivity and specificity for detecting linagliptin and its related impurities.

-

Mass spectrometry provides structural elucidation of impurities based on their molecular weight and fragmentation patterns.

Spectroscopic Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized for further characterization of identified impurities, confirming their structures through detailed spectral data analysis .

Scientific Research Applications

Linagliptin is a DPP-4 inhibitor used to treat type 2 diabetes . During the development and manufacturing of linagliptin, several impurities can arise. These impurities are crucial to identify and characterize for quality control and to ensure drug safety .

Identification and Characterization

- HPLC Detection: Impurities in linagliptin are commonly detected using high-performance liquid chromatography (HPLC) .

- LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to identify the molecular weights of impurities .

- Spectral Data: Impurities are characterized using spectral data such as MS, HRMS, 1H-NMR, 13C-NMR, and IR spectroscopy .

- Retention Time: Comparing the retention times of synthesized impurities with those detected in HPLC helps in identification .

Synthesis of Impurities

- Process-Related Impurities: During the process development of linagliptin, five new process-related impurities were detected .

- Synthesis and Characterization: These impurities are synthesized and characterized through spectral analysis .

Analytical Methods

- LC Method: A stability-indicating LC method has been developed for quantifying linagliptin and its synthetic impurities .

- Mobile Phase: The mobile phase consists of 0.1% formic acid with pH 3.5 and acetonitrile, using a gradient elution .

- RP-8 Column: A Thermo Scientific® RP-8 column (100 mm × 4.6 mm; 5 µm) is used with a PDA detector .

- Validation: The method is validated according to International Council for Harmonization (ICH) guidelines .

Method Validation Parameters

- LOD and LOQ: The limit of detection (LOD) values are 0.0171 µg/mL for linagliptin and 0.015 µg/mL for impurities. The limit of quantitation (LOQ) values are 0.06 µg/mL for both linagliptin and its impurities .

- Linearity: Correlation coefficients are >0.999, indicating the method's linearity .

- Recovery: The recovery percentages range from 92.92% to 99.79% .

- Precision: The method shows precision with values less than 1.47% for linagliptin and less than 4.63% for impurities .

- Robustness: Small modifications in chromatographic conditions demonstrate robustness .

- Selectivity: Degradation products formed under stress do not interfere with the determination of linagliptin and its impurities, proving selectivity .

Degradation Studies

- Forced Degradation: Forced degradation studies are performed to identify potential degradants of linagliptin .

- Acidic Degradation: Acid hydrolysis of linagliptin results in substantial degradation .

- Degradation Products: Impurities AD 1 and AD 2 are formed at levels exceeding 5.0% under acidic conditions .

Quantification Method

- UHPLC Quantification: Ultra-high-performance liquid chromatography (UHPLC) is used for quantification of degradation products .

- Cumulative Quantification: A cumulative quantification approach is used in mixed dosage forms of linagliptin .

Purity Analysis

- High Purity: Linagliptin samples can be analyzed to confirm high purity, with all impurities falling below the detection limit of 0.02% .

Quality Control

Mechanism of Action

The mechanism of action of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or signaling pathways. The quinazolin-2-yl and piperidin-1-yl groups may enhance binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Analytical Comparisons

Table 1: Key Impurities in Linagliptin vs. Other DPP-4 Inhibitors

Key Findings:

- Linagliptin impurities are predominantly dimeric and brominated, with distinct degradation pathways under acidic/oxidative conditions.

- Sitagliptin impurities include genotoxic nitroso compounds (e.g., 7-nitroso impurity), requiring stringent control (limit: ≤0.03 ppm) .

- Vildagliptin impurities are linked to spontaneous decomposition, necessitating stability-indicating methods .

- Trelagliptin impurities are process-related, with six novel compounds identified via LC-MS/MS .

Pharmacological and Regulatory Comparisons

Table 2: Pharmacological Impact and Regulatory Standards

Key Insights:

- Linagliptin demonstrates superior glucose-lowering efficacy compared to sitagliptin and vildagliptin, with fewer drug-drug interactions .

- Sitagliptin ’s nitroso impurities necessitate advanced detection methods (e.g., UPLC-MS/MS) to meet EMA/FDA thresholds .

- Vildagliptin ’s instability under heat/light requires robust packaging and storage protocols .

Methodological Comparisons

Table 3: Analytical Techniques for Impurity Profiling

Highlights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.